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Compound of Interest

Compound Name: Heptylamine

Cat. No.: B089852 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for heptylamine
(heptan-1-amine), a key intermediate in various chemical syntheses. The following sections

detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, offering valuable insights for researchers, scientists, and professionals in drug

development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy Data
The ¹H NMR spectrum of heptylamine provides information about the different types of

protons and their neighboring environments.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.67 Triplet 2H -CH₂-NH₂ (C1)

~1.40 Quintet 2H -CH₂-CH₂-NH₂ (C2)

~1.29 Multiplet 8H
-(CH₂)₄- (C3, C4, C5,

C6)

~0.89 Triplet 3H -CH₃ (C7)

~1.08 Singlet 2H -NH₂

¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum reveals the number of distinct carbon environments in the heptylamine
molecule.

Chemical Shift (δ) ppm Assignment

~42.5 -CH₂-NH₂ (C1)

~34.0 -CH₂-CH₂-NH₂ (C2)

~31.9 -(CH₂)ₓ- (C5)

~29.3 -(CH₂)ₓ- (C4)

~26.5 -(CH₂)ₓ- (C3)

~22.7 -CH₂-CH₃ (C6)

~14.1 -CH₃ (C7)

Experimental Protocol for NMR Spectroscopy
Sample Preparation: A solution of heptylamine is prepared by dissolving approximately 10-20

mg of the neat liquid in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d

(CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:
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Spectrometer: A standard NMR spectrometer, such as a Bruker AVANCE operating at a

frequency of 400 MHz for ¹H and 100 MHz for ¹³C, is used.

¹H NMR:

A standard pulse program is used for acquisition.

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

A sufficient number of scans (e.g., 16-64) are acquired to ensure a good signal-to-noise

ratio.

A relaxation delay of 1-5 seconds is used between scans.

¹³C NMR:

A proton-decoupled pulse sequence is employed to obtain a spectrum with singlets for

each carbon.

The spectral width is set to encompass the typical range for aliphatic carbons (e.g., 0-60

ppm).

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of ¹³C.[1]

A relaxation delay of 2-5 seconds is used.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate

software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction,

baseline correction, and referencing the spectrum to the solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.
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IR Absorption Data
Wavenumber (cm⁻¹) Intensity Assignment

~3368 Medium, Sharp
N-H Asymmetric Stretch

(Primary Amine)

~3290 Medium, Sharp
N-H Symmetric Stretch

(Primary Amine)

~2955, 2925, 2855 Strong C-H Aliphatic Stretch

~1600 Medium N-H Bend (Scissoring)

~1467 Medium C-H Bend (Scissoring)

~1070 Medium C-N Stretch

~800 Broad N-H Wag

Experimental Protocol for FT-IR Spectroscopy
Sample Preparation (Neat Liquid): As heptylamine is a liquid, its IR spectrum can be

conveniently obtained using the neat liquid technique. A single drop of heptylamine is placed

between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[2] The plates are

then gently pressed together to form a thin liquid film.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

Method: The prepared salt plates are placed in the sample holder of the spectrometer.

Background Spectrum: A background spectrum of the clean, empty salt plates is recorded

first.

Sample Spectrum: The sample spectrum is then recorded. The instrument software

automatically subtracts the background spectrum from the sample spectrum to produce the

final IR spectrum.
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Parameters: Typically, the spectrum is recorded over a range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A number of scans (e.g., 16-32) are co-added to improve the signal-to-

noise ratio.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and separates the ions

based on their mass-to-charge ratio (m/z), providing information about the molecular weight

and fragmentation pattern.

Mass Spectrometry Data (Electron Ionization)
m/z Relative Intensity (%) Assignment

115 ~5 [M]⁺ (Molecular Ion)

100 ~15 [M - CH₃]⁺

86 ~20 [M - C₂H₅]⁺

72 ~25 [M - C₃H₇]⁺

58 ~40 [M - C₄H₉]⁺

44 ~60 [M - C₅H₁₁]⁺

30 100 [CH₂=NH₂]⁺ (Base Peak)

Experimental Protocol for Electron Ionization Mass
Spectrometry (EI-MS)
Sample Introduction: For a volatile liquid like heptylamine, the sample is typically introduced

into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.[3][4]

For GC-MS, a dilute solution of heptylamine in a volatile solvent is injected into the GC, where

it is vaporized and separated from the solvent before entering the mass spectrometer.

Ionization:

Technique: Electron Ionization (EI) is a common method for volatile compounds.[3]
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Process: In the ion source, the vaporized heptylamine molecules are bombarded with a

high-energy electron beam (typically 70 eV).[5] This causes the ejection of an electron from

the molecule, forming a positively charged molecular ion ([M]⁺).[5][6]

Mass Analysis and Detection:

The molecular ions and any fragment ions formed are accelerated into a mass analyzer

(e.g., a quadrupole).

The mass analyzer separates the ions based on their m/z ratio.

A detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of

heptylamine using the spectroscopic data presented.
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Spectroscopic Analysis Workflow for Heptylamine

Spectroscopic Data Acquisition

Data Interpretation and Structural Elucidation

Mass Spectrometry (MS)

Molecular Weight = 115
Base Peak m/z = 30

MS Interpretation

Molecular Formula: C₇H₁₇N
α-cleavage leads to [CH₂NH₂]⁺

Provides MW & Fragmentation

Infrared (IR) Spectroscopy

N-H stretches (~3300 cm⁻¹)
C-H stretches (~2900 cm⁻¹)
N-H bend (~1600 cm⁻¹)
C-N stretch (~1070 cm⁻¹)

IR Interpretation

Presence of a primary amine (-NH₂)
Presence of an aliphatic chain (-CH₂, -CH₃)

Identifies Functional Groups

Nuclear Magnetic Resonance (NMR)

¹H NMR: Alkyl & amine protons
¹³C NMR: 7 distinct carbons

NMR Interpretation

Confirms C₇ alkyl chain
-CH₂- attached to -NH₂

Connectivity from splitting patterns

Determines C-H Framework

Final Structure Heptylamine
CH₃(CH₂)₅CH₂NH₂

Click to download full resolution via product page

Caption: Workflow for determining the structure of heptylamine from MS, IR, and NMR data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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